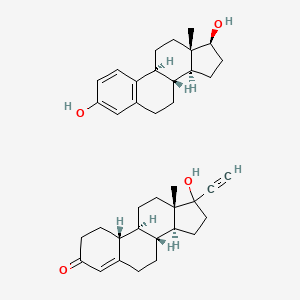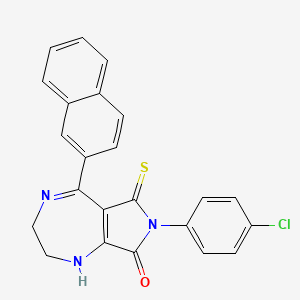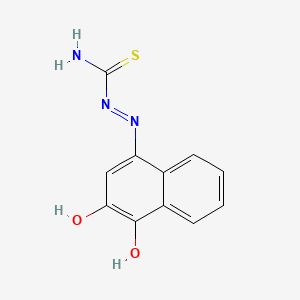![molecular formula C18H15Cl2N3OS B1229523 N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B1229523.png)
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Receptor Antagonist Studies
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been identified in studies related to leukotriene D4 receptor antagonism. Specifically, a study by Zamboni et al. (1992) found that modifications to a quinoline compound led to the development of potent and orally active LTD4 receptor antagonists, useful in the treatment of conditions like asthma and allergic rhinitis (Zamboni et al., 1992).
Cytotoxicity Studies
A study by Hall, Wong, and Scovill (1995) reported on the cytotoxicity of N-pyridinyl and N-quinolinyl substituted derivatives of phthalimides and succinimides. They found that these compounds demonstrated cytotoxicity against the growth of various cultured cell lines, indicating potential applications in cancer research (Hall et al., 1995).
Anti-inflammatory Studies
Research by Dassonville et al. (2008) focused on the synthetic development of N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). These compounds showed significant activity in assays like the TPA-induced mouse ear swelling test, suggesting their potential as anti-inflammatory agents (Dassonville et al., 2008).
Neuroinflammation Biomarker Studies
Brouwer et al. (2016) explored modifications to an N-methyl-(quinolin-4-yl)oxypropanamide scaffold to develop new radioligands for PET imaging of brain TSPO (translocator protein), a biomarker of neuroinflammation. Their findings highlight the potential of such compounds in neuroimaging and the study of neuroinflammatory conditions (Brouwer et al., 2016).
Antitumor and Antimicrobial Activities
Further studies have focused on the antitumor and antimicrobial potential of compounds structurally similar to this compound. For instance, Mohamed et al. (2016) synthesized and tested various quinazolinone derivatives for their anticancer activity, demonstrating their effectiveness against several cancer cell lines (Mohamed et al., 2016). Similarly, Dawbaa et al. (2021) synthesized novel thiazole derivatives and evaluated their antimicrobial and cytotoxic activities, indicating their potential in treating infections and cancer (Dawbaa et al., 2021).
Propiedades
Fórmula molecular |
C18H15Cl2N3OS |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
N-(3,5-dichloropyridin-2-yl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-10-7-16(22-15-6-4-3-5-13(10)15)25-11(2)18(24)23-17-14(20)8-12(19)9-21-17/h3-9,11H,1-2H3,(H,21,23,24) |
Clave InChI |
RTNAIWGSPRZEIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3=C(C=C(C=N3)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


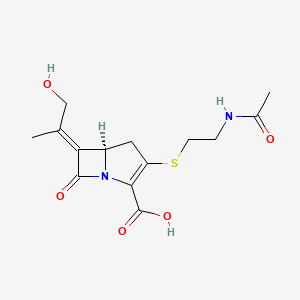
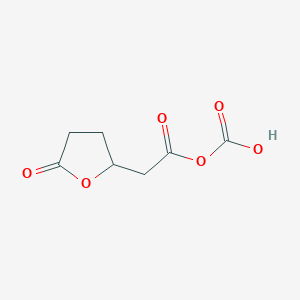
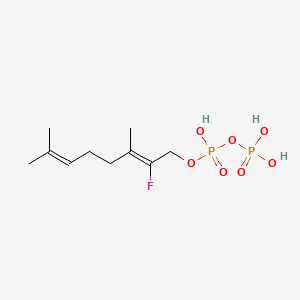
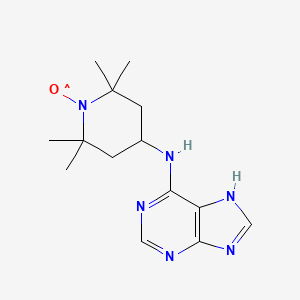
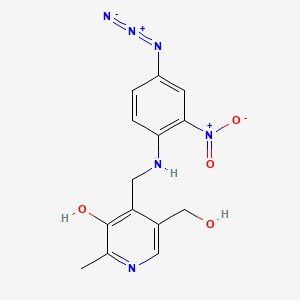


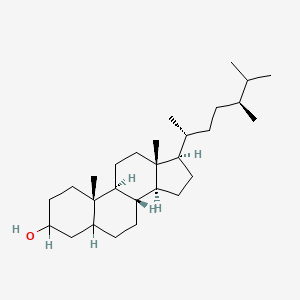
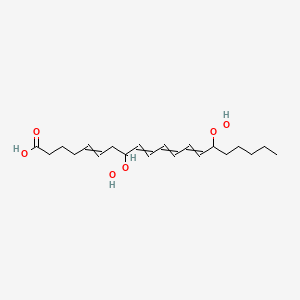
![[1-[(3-fluoropyridin-4-yl)amino]-3-methylindol-5-yl] N-methylcarbamate](/img/structure/B1229455.png)
